molecular formula C16H16F3N7O B10937604 1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10937604
M. Wt: 379.34 g/mol
InChI Key: CWJQSVAWUJJTFF-UHFFFAOYSA-N
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Description

N~3~-ISOPROPYL-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring fused with a pyrimidine ring, making it a significant molecule in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-ISOPROPYL-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.

    Introduction of the pyrimidine ring: This involves the condensation of the pyrazole derivative with appropriate nitriles or amidines under acidic or basic conditions.

    Functional group modifications: Introduction of the trifluoromethyl group and isopropyl group can be done using reagents like trifluoromethyl iodide and isopropyl bromide, respectively, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkoxides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N~3~-ISOPROPYL-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N3-ISOPROPYL-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby modulating the associated biological pathway. This can lead to various therapeutic effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N~3~-ISOPROPYL-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-IMIDAZOLE-3-CARBOXAMIDE
  • N~3~-ISOPROPYL-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-TRIAZOLE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N3-ISOPROPYL-1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific structural features, such as the trifluoromethyl group and the pyrazole-pyrimidine fusion, which confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C16H16F3N7O

Molecular Weight

379.34 g/mol

IUPAC Name

1-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-N-propan-2-ylpyrazole-3-carboxamide

InChI

InChI=1S/C16H16F3N7O/c1-9(2)21-14(27)11-4-5-26(24-11)15-22-12(10-7-20-25(3)8-10)6-13(23-15)16(17,18)19/h4-9H,1-3H3,(H,21,27)

InChI Key

CWJQSVAWUJJTFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=NN(C=C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CN(N=C3)C

Origin of Product

United States

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